2-bromo-N-(4-(3-methoxyazetidin-1-yl)phenyl)benzenesulfonamide
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Overview
Description
2-bromo-N-(4-(3-methoxyazetidin-1-yl)phenyl)benzenesulfonamide is a useful research compound. Its molecular formula is C16H17BrN2O3S and its molecular weight is 397.29. The purity is usually 95%.
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Scientific Research Applications
Photodynamic Therapy and Photosensitizing Properties
- Photodynamic Therapy Applications : Benzenesulfonamide derivatives have been synthesized and characterized for their photophysical and photochemical properties. For example, zinc phthalocyanine substituted with benzenesulfonamide units has shown promising results as a photosensitizer in photodynamic therapy, an effective alternative therapy in cancer treatment. These compounds exhibit good solubility, fluorescence, singlet oxygen production, and photostability, making them potential candidates for treating cancer through photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020); (Öncül, Öztürk, & Pişkin, 2022).
Enzyme Inhibition for Disease Treatment
- Carbonic Anhydrase Inhibition : Some benzenesulfonamide derivatives have been identified as potent inhibitors of the carbonic anhydrase enzyme, which plays a crucial role in various physiological processes. These inhibitors have shown potential for treating conditions like glaucoma by lowering intraocular pressure (Nocentini et al., 2016).
Antimicrobial and Antifungal Activities
- Antimicrobial and Antifungal Properties : Research on benzenesulfonamide derivatives has also focused on their antimicrobial and antifungal activities. Some compounds have demonstrated moderate to significant activity against bacterial strains and fungal species, offering potential routes for developing new antimicrobial agents (Chohan & Shad, 2011).
Pharmacokinetic Properties and Drug Development
- Drug Development and Pharmacokinetics : The pharmacokinetic properties of benzenesulfonamide derivatives are crucial for their development as therapeutic agents. Studies have been conducted to determine the plasma and tissue concentrations of these compounds in animal models, providing essential data for their potential use in treating various diseases (Ohashi, Nakamura, & Yoshikawa, 1999).
Mechanism of Action
Target of Action
Similar compounds that combine thiazole and sulfonamide groups have shown known antibacterial activity .
Mode of Action
It’s worth noting that similar compounds have been synthesized and investigated for their antibacterial activity, in isolation and in complex with the cell-penetrating peptide octaarginine . These molecules display potent antibacterial activity against both Gram-negative and Gram-positive bacteria .
Biochemical Pathways
Similar compounds have shown to display faster killing-kinetics towards bacterial cells, create pores in the bacterial cell membranes, and show negligible haemolytic activity towards human rbcs .
Result of Action
Similar compounds have shown to display potent antibacterial activity against both gram-negative and gram-positive bacteria .
Action Environment
Similar compounds have shown to display potent antibacterial activity in various environments .
Properties
IUPAC Name |
2-bromo-N-[4-(3-methoxyazetidin-1-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2O3S/c1-22-14-10-19(11-14)13-8-6-12(7-9-13)18-23(20,21)16-5-3-2-4-15(16)17/h2-9,14,18H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROELQOBZVZJRQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CN(C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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